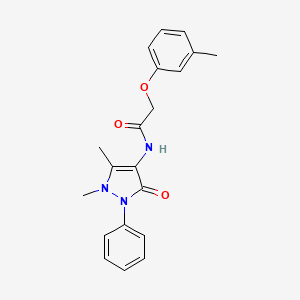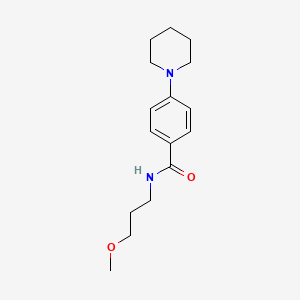
N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide
Übersicht
Beschreibung
"N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide" is a chemical compound that has been synthesized and studied for its potential applications in various fields, including organic chemistry and material science. Its unique structure, containing bromo, chloro, and amide functional groups, contributes to its interesting chemical and physical properties.
Synthesis Analysis
The synthesis of compounds related to "N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide" involves multiple steps, including bromination, chlorination, and amide formation. These compounds are synthesized through reactions involving elimination, reduction, and bromization steps to achieve the desired functional groups on the benzene ring (Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide" has been characterized using techniques such as 1H NMR, 13C NMR, and MS. X-ray crystallography has revealed structures such as U-shaped conformations and planar arrangements, indicating the potential for these compounds to adopt helical structures or to facilitate intermolecular interactions through their planarity (Ito et al., 2002).
Chemical Reactions and Properties
The presence of bromo, chloro, and amide functional groups in "N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide" imparts reactivity towards various chemical reactions, including further halogenation, nucleophilic substitution, and interaction with amines and alcohols. These reactions are crucial for modifying the compound for specific applications and for understanding its reactivity profile.
Physical Properties Analysis
The physical properties of related compounds have been studied, including their optical transmission, fluorescence spectrum, and mechanical strength. These properties are influenced by the molecular structure, which can be elucidated through FTIR, NMR spectral analyses, and X-ray diffraction analysis (Subashini et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Synthesis and Anticonvulsant, Anti-inflammatory Activities : A study on the synthesis of new benzofuran-based heterocycles demonstrated their anticonvulsant and anti-inflammatory activities. These compounds, related by their synthetic approach and pharmacological potentials, could hint at the versatility of N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide in similar research applications (Dawood et al., 2006).
Pharmacodynamic Study
- Synthesis and Pharmacodynamic Study : Research on N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide highlighted its efficacy in spermicidal and anti-schistosomal activities. This study exemplifies the pharmacodynamic exploration potential for structurally related compounds, indicating a broad spectrum of biomedical research applications (Zhang Xiao-yong, 2005).
Chemical Synthesis and Reactivity
- Reactivity and Synthesis of Quinolines : The conversion of anilides into 3-substituted quinolines under specific conditions opens avenues for the synthesis of complex molecules. These synthetic methodologies could be pertinent to the manipulation of N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide for specific scientific applications (Meth-Cohn et al., 1981).
Molecular Docking and Simulations
- Inhibitory Potential and Cytotoxicity Evaluation : A study on the synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides for their tyrosinase and melanin inhibitory potential provides a framework for evaluating similar compounds. This includes in vitro, in vivo, and in silico approaches, suggesting that compounds like N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide could have dermatological applications (Raza et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition Study : The investigation of thiophene Schiff base compounds as corrosion inhibitors in acidic environments shows how structurally related compounds can offer protection against metal corrosion. This research area might be relevant for evaluating the protective capabilities of N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide (Daoud et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O/c20-13-6-11-18(21)17(12-13)19(24)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12,22H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZVBRVDOSRLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4558070.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4558076.png)
![N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4558084.png)
![3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4558092.png)
![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4558094.png)


![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)
![2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4558129.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4558136.png)
![ethyl 6-ethyl-2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4558147.png)
![N-[2-[4-(dimethylamino)phenyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4558148.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4558151.png)